molecular formula C14H9N3O3S B1299587 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 72176-80-8

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B1299587
CAS RN: 72176-80-8
M. Wt: 299.31 g/mol
InChI Key: IINOGTDZSDDTSV-UHFFFAOYSA-N
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Description

The compound “3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a complex organic molecule. It likely contains a quinazolinone core, which is a type of heterocyclic compound . The “4-Nitrophenyl” part suggests the presence of a nitro group (-NO2) attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, nitro groups can be reduced to amino groups, and the thioxo group might react with nucleophiles .

Scientific Research Applications

    Antimicrobial Applications

    • Field : Medical and Pharmaceutical Research
    • Summary : Compounds similar to “3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” have been synthesized and evaluated for their antibacterial activities . These compounds have shown a remarkable inhibitory effect on the growth of several bacterial strains .
    • Methods : The compounds were synthesized and their structures were characterized by Fourier transform infrared (FT-IR), hydrogen-1 nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and elemental analysis . The antimicrobial activity was evaluated in vitro using the standard protocol of disc diffusion method (DDM) .
    • Results : The preliminary screening results showed that all the tested compounds have a remarkable inhibitory effect on the growth of the majority of the tested bacterial strains compared to the standard antibiotic (penicillin G) .

    Antioxidant Applications

    • Field : Medical and Pharmaceutical Research
    • Summary : New carbamates of 4-nitrophenylchloroformate, which is structurally similar to “3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one”, have been synthesized and evaluated for their antimicrobial and antioxidant activities .
    • Methods : The compounds were synthesized in a simple nucleophilic substitution reaction and characterized by IR, NMR, Mass spectra and CHN analysis . The antioxidant activity was evaluated in vitro using appropriate methodologies .
    • Results : The compounds exhibited strong antioxidant activity when compared with the standard drug ascorbic acid . The higher content of activity was attributed to the compounds such as 11b, 11d, 11e, 11f and 11h .

    Anticancer Applications

    • Field : Medical and Pharmaceutical Research
    • Summary : Compounds structurally similar to “3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one”, such as 3,3’-[(4-Nitrophenyl)methylene]bis(1H-indole), have been studied for their potential anticancer activities .
    • Methods : The compounds were synthesized and their structures were characterized by various spectroscopic techniques . The anticancer activity was evaluated in vitro using standard protocols .
    • Results : Preliminary results showed that some of the tested compounds have a remarkable inhibitory effect on the growth of several cancer cell lines .

    Antifungal Applications

    • Field : Medical and Pharmaceutical Research
    • Summary : New carbamates of 4-nitrophenylchloroformate, which is structurally similar to “3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one”, have been synthesized and evaluated for their antifungal activities .
    • Methods : The compounds were synthesized in a simple nucleophilic substitution reaction and characterized by IR, NMR, Mass spectra and CHN analysis . The antifungal activity was evaluated in vitro using appropriate methodologies .
    • Results : The compounds exhibited promising antifungal activity against A. niger, A. flavus and R. arrhizus when compared with the standard drugs .

properties

IUPAC Name

3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-13-11-3-1-2-4-12(11)15-14(21)16(13)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINOGTDZSDDTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368204
Record name 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

72176-80-8
Record name 3-(4-Nitrophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Citations

For This Compound
4
Citations
BM Sahoo, SC Dinda, BV Ravi Kumar… - Int J Pharm Sci …, 2013 - researchgate.net
Epilepsy is a chronic neurological disorder characterized by recurrent seizure attacks which are caused by an abnormal electrical discharge in the brain. Currently, there is a need for …
Number of citations: 14 www.researchgate.net
MT Sulthana, K Chitra, V Alagarsamy… - Russian Journal of …, 2021 - Springer
In the present study, we have synthesized a series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones by the reaction of 3-(substituted)-2-…
Number of citations: 1 link.springer.com
H Wali, A Anwar, S Shamim, KM Khan… - Journal of the Iranian …, 2021 - Springer
Functionalized quinazolinone derivatives 1–30 were synthesized by two-step reaction. First, anthranilic acid was treated with substituted phenyl isothiocyanate to synthesize 3-aryl-2-…
Number of citations: 6 link.springer.com
RM Hassan, IH Ali, MS Abdel‐Maksoud… - Archiv der …, 2022 - Wiley Online Library
Aiming to discover new antihyperlipidemic agents, a new set of quinazolinone‐fibrate hybrids 9a–r bearing the essential features for peroxisome proliferator‐activated receptor‐α (…
Number of citations: 4 onlinelibrary.wiley.com

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